Carbetocin (acetate)
Overview
Description
Carbetocin (acetate) is a synthetic analogue of oxytocin, primarily used to control postpartum hemorrhage and bleeding after childbirth . It mimics the action of oxytocin by causing uterine contractions, which helps in reducing blood loss during and after delivery . Carbetocin is marketed under various brand names, including Duratocin and Pabal .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbetocin is synthesized using a combination of solid and liquid phase peptide synthesis techniques. The process involves the sequential coupling of amino acids protected by Fmoc (Fluorenylmethyloxycarbonyl) groups to a solid-phase resin . The key steps include:
- Coupling of amino acids like Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, and others to the resin.
- Removal of cysteine protection under alkaline conditions.
- Coupling with 4-halogen butyric acid and H-Tyr (OMe)-OtBu.
- Liquid phase cyclization and purification through high-performance countercurrent chromatography .
Industrial Production Methods: The industrial production of carbetocin involves similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce impurities. Techniques like preparative high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions: Carbetocin undergoes various chemical reactions, including:
Oxidation: Carbetocin can be oxidized, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds.
Substitution: Substitution reactions can occur at specific functional groups, such as the methoxy group on tyrosine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various organic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized or reduced forms of carbetocin and substituted derivatives .
Scientific Research Applications
Carbetocin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in uterine contractions and its interaction with oxytocin receptors.
Medicine: Primarily used to prevent postpartum hemorrhage. Research is ongoing to explore its potential in other medical conditions.
Industry: Used in the pharmaceutical industry for the development of uterotonic agents
Mechanism of Action
Carbetocin exerts its effects by binding to oxytocin receptors on the smooth muscle cells of the uterus. This binding triggers a cascade of intracellular events, leading to increased intracellular calcium levels and subsequent muscle contractions . The oxytocin receptors are G protein-coupled receptors, and their activation results in the production of inositol phosphates, which mediate the contractile response .
Comparison with Similar Compounds
Carbetocin is often compared with oxytocin due to their similar mechanisms of action. carbetocin has a longer duration of action and is more stable at higher temperatures, making it a preferred choice in certain clinical settings . Other similar compounds include:
Oxytocin: Shorter duration of action, less stable.
Ergometrine: Different mechanism, used for uterine contractions.
Misoprostol: Used for uterine contractions but has different side effects
Carbetocin’s unique stability and longer duration of action make it a valuable compound in the prevention of postpartum hemorrhage, especially in settings where refrigeration is not available .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4)/t25-,28-,29-,30-,31-,32-,33-,38-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSBRHKQUFVWPU-AJDWMHSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73N11O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1048.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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